![molecular formula C17H17F3N4OS B2819452 N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477868-71-6](/img/structure/B2819452.png)
N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide” is a chemical compound . It is also known as “N-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide” and "Benzoic acid, 4-(trifluoromethyl)-, 2-[[2-(1-piperidinyl)-5-thiazolyl]methylene]hydrazide" .
Synthesis Analysis
The synthesis of this compound might involve the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Chemical Reactions Analysis
The chemical reactions involving this compound might be related to the properties and applications of trifluoromethyl ketones (TFMKs) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound might be related to those of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have been used in the development of antiviral drugs . They have shown potential in combating various viral infections .
Antimalarial Applications
Some piperidine derivatives have shown potential as antimalarial agents . They could be used in the development of new treatments for malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs . They have shown effectiveness against various microbial and fungal infections .
Antihypertensive Applications
Piperidine derivatives have been used in the development of antihypertensive drugs . They have shown potential in managing high blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used in the development of analgesic and anti-inflammatory drugs . They have shown potential in managing pain and inflammation .
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . They have shown potential in managing various psychiatric disorders .
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to exhibit a wide variety of biological activities . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells. The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of research in modern organic chemistry .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines, which this compound is a part of, is an important task of modern organic chemistry .
properties
IUPAC Name |
N-[(E)-(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4OS/c18-17(19,20)13-6-4-12(5-7-13)15(25)23-22-11-14-10-21-16(26-14)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,23,25)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKIVKAAUXJSU-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.